Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI)
Description
Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI), also known as Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI), is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
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Biological Activity
Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, commonly referred to as a carbamate compound, has garnered attention in various fields of research due to its biological activity. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- CAS Number : Not specifically listed but related to carbamate esters.
This structure features a hexadienyl chain which is significant for its biological interactions.
Carbamate compounds generally act by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.
Key Mechanisms:
- Inhibition of AChE : This action can lead to increased neurotransmission at cholinergic synapses.
- Interaction with Other Enzymes : Some studies suggest that carbamates may also interact with other enzymes involved in metabolic pathways, potentially influencing drug metabolism and detoxification processes .
Toxicity and Safety
Research indicates that carbamate compounds can exhibit varying degrees of toxicity depending on their structure. For instance, the specific esterification and substituents can influence both the potency and toxicity. The GHS classification for similar compounds often indicates risks such as eye irritation and respiratory issues.
Pharmacological Potential
Carbamic acid derivatives have been studied for their potential therapeutic effects:
- Antimicrobial Activity : Some studies have identified that carbamate esters may possess antimicrobial properties, making them candidates for developing new antibiotics .
- Herbicidal Properties : Certain carbamates have been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation .
Case Studies and Research Findings
-
Antimicrobial Studies :
A study published in Phytochemistry demonstrated that specific carbamate derivatives exhibited significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell membranes . -
Herbicidal Activity :
Research highlighted in Journal of Agricultural and Food Chemistry showed that certain carbamate esters could inhibit the growth of common weeds by interfering with their metabolic pathways . -
Neurotoxicity Assessment :
A comprehensive review assessed the neurotoxic potential of various carbamates, revealing that while some compounds showed promise as therapeutic agents, others posed significant risks due to their neurotoxic effects when administered at high doses .
Data Table: Biological Activity Overview
Property | Details |
---|---|
Chemical Class | Carbamate Ester |
Biological Activity | Antimicrobial, Herbicidal |
Toxicity Level | Varies; requires assessment |
Mechanism of Action | AChE inhibition |
Potential Applications | Pharmaceuticals, Agriculture |
Properties
IUPAC Name |
tert-butyl N-[(2E,4E)-hexa-2,4-dienyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h5-8H,9H2,1-4H3,(H,12,13)/b6-5+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWNCZOSDYHHJ-BSWSSELBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174063 | |
Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115270-12-7 | |
Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115270-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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